molecular formula C24H22FN3OS B11534621 N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide

N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11534621
M. Wt: 419.5 g/mol
InChI Key: SBKYIEOXAZMLJG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a cyano group, a fluorophenyl group, and a phenylpyridinyl sulfanyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the cyano and fluorophenyl groups. The tert-butyl group is then added through a tert-butylation reaction, and the final step involves the formation of the acetamide linkage.

    Preparation of Pyridine Core: The pyridine core can be synthesized using a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of Cyano and Fluorophenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide and fluorobenzene derivatives.

    Tert-butylation: The tert-butyl group is added using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity and function.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of protein function is beneficial.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups can form specific interactions with active sites, while the sulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-{[3-cyano-4-(4-chlorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide
  • N-tert-butyl-2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide
  • N-tert-butyl-2-{[3-cyano-4-(4-bromophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide

Uniqueness

N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C24H22FN3OS

Molecular Weight

419.5 g/mol

IUPAC Name

N-tert-butyl-2-[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H22FN3OS/c1-24(2,3)28-22(29)15-30-23-20(14-26)19(16-9-11-18(25)12-10-16)13-21(27-23)17-7-5-4-6-8-17/h4-13H,15H2,1-3H3,(H,28,29)

InChI Key

SBKYIEOXAZMLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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